2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride

Descripción general

Descripción

2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride is a useful research compound. Its molecular formula is C11H12ClFN4O and its molecular weight is 270.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride, a compound belonging to the class of pyrazole derivatives, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

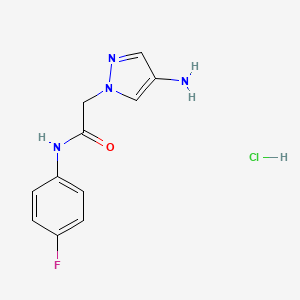

The compound is characterized by the following chemical structure:

- IUPAC Name : (2S)-3-{3-[5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]phenoxy}propane-1,2-diol

- Chemical Formula : C19H18FN3O4

- Molecular Weight : 371.3623 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, demonstrating varying degrees of efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Cell cycle arrest |

| A549 | 42.30 | Autophagy induction |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, making it a candidate for further development in cancer therapy .

The mechanisms underlying the anticancer activity of this compound involve:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown significant inhibitory activity against CDK2, which is crucial for cell cycle progression.

- Induction of Apoptosis : Studies indicate that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Autophagy Modulation : It has been observed to induce autophagy in specific cell lines without triggering apoptosis, suggesting a dual mechanism of action .

Case Studies

Several case studies have documented the biological effects and therapeutic potential of this compound:

- Study on MCF7 and A549 Cells : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at lower concentrations .

- In Vivo Toxicity Assessment : Another study assessed acute toxicity in mice, revealing no significant adverse effects at doses up to 2000 mg/kg, indicating a favorable safety profile for further investigations .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 2-(4-amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride, exhibit significant anti-inflammatory effects. These compounds are often categorized as cytokine-suppressive anti-inflammatory drugs (CSAIDs). They inhibit pro-inflammatory cytokines like tumor necrosis factor alpha (TNFα), which is crucial in various inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. Studies show that pyrazole derivatives can inhibit the growth of cancer cell lines such as MCF7 and A549. For instance, compounds similar to this compound have demonstrated promising results in reducing cell viability in vitro, suggesting a potential role in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-Fluoroaniline + Acetic anhydride | Reflux | Intermediate A |

| 2 | Intermediate A + Hydrazine hydrate | Heating | Intermediate B |

| 3 | Intermediate B + Hydrochloric acid | Cooling | This compound |

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes linked to inflammation and cancer progression. For example, the dual inhibition of p38 MAPK and PDE4 enzymes has been explored, showcasing its potential in managing conditions like rheumatoid arthritis and other inflammatory disorders .

In Vivo Studies

Preclinical trials on animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Efficacy studies reveal that it significantly reduces inflammation markers and tumor growth in treated subjects compared to controls .

Case Study 1: Anti-inflammatory Effects

A study investigated the impact of this compound on LPS-induced inflammation in rodent models. The results indicated a marked reduction in TNFα levels post-treatment, supporting its use as a therapeutic agent for inflammatory diseases.

Case Study 2: Cancer Cell Line Testing

Another research effort evaluated the cytotoxic effects of the compound on various cancer cell lines, including HepG2 and NCI-H460. The findings revealed IC50 values indicating significant cytotoxicity, thus validating its potential as an anticancer drug candidate .

Análisis De Reacciones Químicas

Pyrazole Core

-

Electrophilic Substitution : The 4-amino group undergoes regioselective reactions:

-

Oxidation : The pyrazole ring is resistant to strong oxidizers (e.g., KMnO₄), but the amino group can oxidize to nitroso or nitro groups under controlled conditions .

Acetamide Moiety

-

Hydrolysis : Cleaved under acidic (H₂SO₄, reflux) or basic (NaOH, 80°C) conditions to yield 2-(4-amino-pyrazol-1-yl)acetic acid and 4-fluoroaniline .

-

Nucleophilic Substitution : The fluorine atom on the phenyl ring participates in SNAr reactions with amines or alkoxides (e.g., morpholine, K₂CO₃, DMF) .

Catalytic and Redox Reactions

-

Reduction :

-

Cross-Coupling :

Example Reaction Pathways:

-

Suzuki Coupling :

-

Hydrolysis :

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

-

Photodegradation : UV light induces cleavage of the acetamide bond, forming nitroso intermediates .

Comparative Reactivity with Analogues

Propiedades

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O.ClH/c12-8-1-3-10(4-2-8)15-11(17)7-16-6-9(13)5-14-16;/h1-6H,7,13H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCGGXZFERJWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.